UNC 669
UNC 669
UNC 669 is a potent antagonist of L3MBTL1(IC50=4.2 uM) and L3MBTL3(IC50=3.1 uM).IC50 value: 4.2 uM/3.1 uM (L3MBTL1/L3MBTL3) [1]Target: L3MBTL1/L3MBTL3
Brand Name:
Vulcanchem
CAS No.:
1314241-44-5
VCID:
VC0002507
InChI:
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2
SMILES:
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Molecular Formula:
C15H20BrN3O
Molecular Weight:
338.2
UNC 669
CAS No.: 1314241-44-5
Inhibitors
VCID: VC0002507
Molecular Formula: C15H20BrN3O
Molecular Weight: 338.2
CAS No. | 1314241-44-5 |
---|---|
Product Name | UNC 669 |
Molecular Formula | C15H20BrN3O |
Molecular Weight | 338.2 |
IUPAC Name | (5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
Standard InChIKey | CQERVFFAOOUFEQ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Appearance | Assay:≥98%A crystalline solid |
Description | UNC 669 is a potent antagonist of L3MBTL1(IC50=4.2 uM) and L3MBTL3(IC50=3.1 uM).IC50 value: 4.2 uM/3.1 uM (L3MBTL1/L3MBTL3) [1]Target: L3MBTL1/L3MBTL3 |
Synonyms | (5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Reference | [1]. James LI, et al. Small-molecule ligands of methyl-lysine binding proteins: optimization of selectivity for L3MBTL3. J Med Chem. 2013 Sep 26;56(18):7358-71. Abstract Lysine methylation is a key epigenetic mark, the dysregulation of which is linked to many diseases. Small-molecule antagonism of methyl-lysine (Kme) binding proteins that recognize such epigenetic marks can improve our understanding of these regulatory mechanisms and potentially validate Kme binding proteins as drug-discovery targets. We previously reported the discovery of 1 (UNC1215), the first potent and selective small-molecule chemical probe of a methyl-lysine reader protein, L3MBTL3, which antagonizes the mono- and dimethyl-lysine reading function of L3MBTL3. The design, synthesis, and structure-activity relationship studies that led to the discovery of 1 are described herein. These efforts established the requirements for potent L3MBTL3 binding and enabled the design of novel antagonists, such as compound 2 (UNC1679), that maintain in vitro and cellular potency with improved selectivity against other MBT-containing proteins. The antagonists described were also found to effectively interact with unlabeled endogenous L3MBTL3 in cells. |
PubChem Compound | 46931242 |
Last Modified | Nov 11 2021 |
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